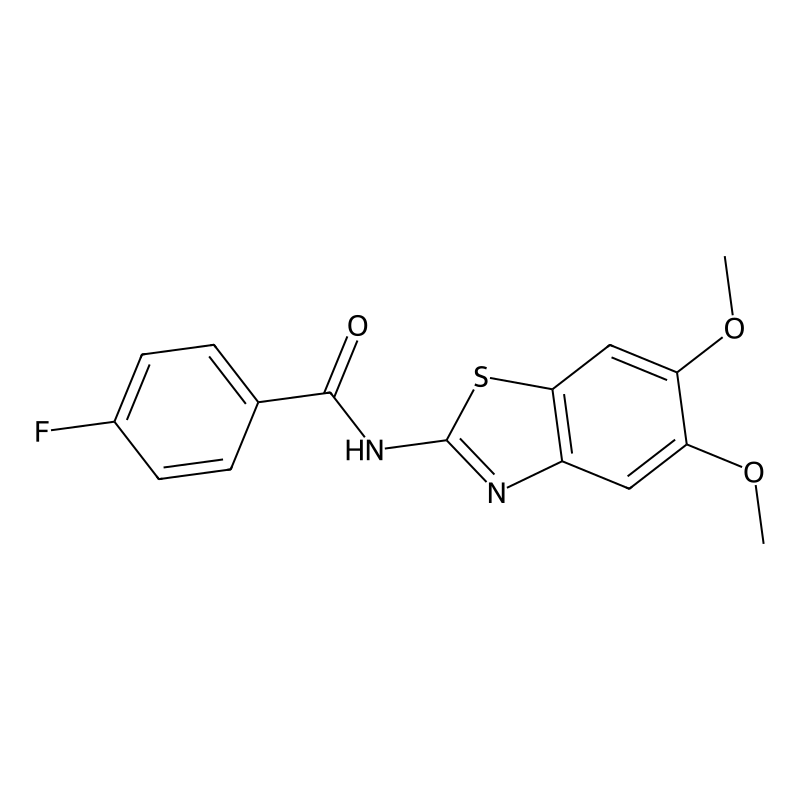

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Search for Biological Activity: A search for published research on this specific molecule yielded no results. This suggests that N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide is either a relatively new compound or one that has not been extensively studied yet.

- Chemical Structure Analysis: However, based on the structure of the molecule, some potential areas for investigation can be hypothesized. The presence of the benzothiazole ring system suggests possible applications in medicinal chemistry, as this scaffold is found in various bioactive molecules . The methoxy groups and the fluorinated benzamide moiety could further influence the biological properties of the molecule.

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a synthetic organic compound classified under benzothiazole derivatives. This compound features a benzothiazole core with methoxy substituents at positions 5 and 6, and a fluorobenzamide group at position 4. The molecular formula of this compound is , and it has a molecular weight of approximately 332.35 g/mol. The presence of the fluorine atom and methoxy groups contributes to its unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry and material science .

The chemical behavior of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide can be characterized by several types of reactions:

- Substitution Reactions: The fluorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones and reduced to yield amines.

- Formation of Benzamides: The benzamide moiety can react with various electrophiles, leading to the formation of substituted benzamides.

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide exhibits significant biological activities. It has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Additionally, this compound may interact with various biochemical pathways, influencing cellular processes such as apoptosis and signal transduction. Its unique structure allows it to modulate the activity of specific molecular targets, which may lead to therapeutic applications in treating various diseases .

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide typically involves several steps:

- Formation of the Benzothiazole Core: This is achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

- Methylation: Dimethoxy groups are introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

- Fluorination: The introduction of the fluorine atom occurs through electrophilic fluorination methods using reagents such as N-fluorobenzenesulfonimide or Selectfluor.

- Coupling Reaction: Finally, the benzothiazole derivative is coupled with 4-fluorobenzoic acid or its derivatives using coupling agents like N,N’-dicyclohexylcarbodiimide and 4-dimethylaminopyridine.

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide has several applications:

- Medicinal Chemistry: Due to its anticancer properties, it is being explored for potential use in cancer therapies.

- Biological Research: It serves as a probe in studies investigating the role of benzothiazole derivatives in cellular processes.

- Material Science: This compound can be utilized as an intermediate in synthesizing other complex organic molecules and pharmaceuticals.

Interaction studies indicate that N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide may influence several biochemical pathways by interacting with proteins and enzymes within the body. These interactions can lead to significant changes at the molecular level, affecting cellular growth and apoptosis. Environmental factors such as pH and temperature may also impact its efficacy and stability during these interactions.

Several compounds share structural similarities with N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide | Structure | Different position of fluorine substitution |

| N-(5-methoxybenzothiazol-2-yl)-4-fluorobenzamide | Structure | Lacks dimethoxy groups |

| N-(5-chloro-benzothiazol-2-yl)-4-fluorobenzamide | Structure | Chlorine instead of methoxy groups |

Uniqueness

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide stands out due to its specific combination of methoxy groups and fluorine substitution. This configuration enhances its biological activity compared to other benzothiazole derivatives while also influencing its solubility and reactivity profiles. The distinct electronic properties imparted by the fluorine atom further differentiate it from similar compounds.